4-Chloro-2-(dimethylamino)nicotinaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSVRLABKGGZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221477 | |
| Record name | 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-84-9 | |
| Record name | 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(dimethylamino)nicotinaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloronicotinaldehyde with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Chloro-2-(dimethylamino)nicotinic acid.
Reduction: 4-Chloro-2-(dimethylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Chloro-2-(dimethylamino)nicotinaldehyde serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms due to its unique functional groups, which allow for various chemical reactions such as:
- Oxidation : Converting the aldehyde group to a carboxylic acid.
- Reduction : Transforming the aldehyde to an alcohol.
- Substitution : Replacing the chloro group with nucleophiles like amines or thiols.
Biology
The compound is employed in biochemical assays and as a probe for studying enzyme activities. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows researchers to investigate enzyme mechanisms and interactions .
Medicine
In medicinal chemistry, this compound is researched for its potential therapeutic applications. It acts as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to nicotinic receptors .
Industrial Applications
The compound finds utility in developing agrochemicals and specialty chemicals. Its unique properties enable it to act as a precursor for various agrochemical formulations aimed at pest control and crop enhancement.
Case Study 1: Enzyme Inhibition Studies
Researchers have utilized this compound in studies focusing on enzyme inhibition related to neurological pathways. The compound's ability to interact with specific enzyme sites has provided insights into potential therapeutic targets for neurodegenerative diseases.
Case Study 2: Synthesis of Novel Agrochemicals
In agricultural research, this compound has been pivotal in developing new agrochemical formulations that exhibit enhanced efficacy against pests while minimizing environmental impact. Its application as a precursor has led to innovative solutions in crop protection strategies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The dimethylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural homology with several nicotinaldehyde derivatives (Table 1). Key analogues include:
Table 1: Structurally Similar Nicotinaldehyde Derivatives
| CAS No. | Compound Name | Substituent Positions | Similarity Score |
|---|---|---|---|
| 1282606-18-1 | 2-Chloro-4-(dimethylamino)nicotinaldehyde | Cl (2), NMe₂ (4) | 0.90 |
| 1823371-33-0 | 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde | Cl (2,6), NMe₂ (4) | 0.88 |
| 449811-29-4 | 6-Chloro-4-(methylamino)nicotinaldehyde | Cl (6), NHMe (4) | 0.86 |
| 1805178-02-2 | 4-Chloro-6-(difluoromethyl)-2-methylnicotinaldehyde | Cl (4), CF₂H (6), Me (2) | N/A |
Key Observations :
- Positional Isomerism: The target compound (4-Cl, 2-NMe₂) differs from 2-Chloro-4-(dimethylamino)nicotinaldehyde (2-Cl, 4-NMe₂), which has a higher similarity score (0.90). The interchange of substituents alters electronic properties and steric interactions .
- The methylamino group in 6-Chloro-4-(methylamino)nicotinaldehyde (CAS 449811-29-4) may reduce electron-donating capacity relative to dimethylamino, affecting catalytic activity .
- Fluorinated Analogues: 4-Chloro-6-(difluoromethyl)-2-methylnicotinaldehyde (CAS 1805178-02-2) replaces dimethylamino with a methyl group and introduces CF₂H, significantly altering polarity and solubility .
Physicochemical Properties
- Solubility: The dimethylamino group improves solubility in polar solvents compared to non-functionalized analogues (e.g., 4-Chloro-6-(difluoromethyl)-2-methylnicotinaldehyde) .
- Reactivity in Resins: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin cements, suggesting that aromatic dimethylamino groups enhance curing efficiency. This supports the hypothesis that nicotinaldehyde derivatives with dimethylamino substituents may exhibit superior reactivity in polymer applications .
Research Findings and Implications
- Biological Activity: Hydrazone derivatives of dimethylamino-substituted aldehydes (e.g., pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone) exhibit potent constrictive properties in vitro, reducing ileal contractions by 40–60% .
- Synthetic Utility : The compound’s structural flexibility allows for modifications at positions 2 and 4, enabling tailored applications in asymmetric catalysis or drug discovery.
Biological Activity
4-Chloro-2-(dimethylamino)nicotinaldehyde, a compound with the CAS number 1160474-84-9, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a chloro group and a dimethylamino group attached to a nicotinaldehyde backbone. These functional groups endow the compound with distinct chemical reactivity, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can undergo reactions such as:
- Oxidation : Leading to the formation of 4-Chloro-2-(dimethylamino)nicotinic acid.
- Reduction : Producing 4-Chloro-2-(dimethylamino)nicotinyl alcohol.
- Substitution : Where the chloro group can be replaced by other nucleophiles, affecting the compound's biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : The compound has been studied for its effects on enzyme activities, particularly in biochemical assays where it serves as a probe for enzyme interactions.
- Neuroprotective Effects : In vitro studies suggest that derivatives of nicotinaldehyde can influence calcium ion dynamics within neuronal cells, potentially offering neuroprotective benefits .
- Pharmacological Potential : Preliminary investigations indicate that this compound may serve as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Neuronal Calcium Regulation : A study demonstrated that compounds similar to this compound could mitigate calcium overload in SH-SY5Y neuroblastoma cells. The compounds reduced depolarization-induced calcium elevation by approximately 50%, suggesting their potential role in managing neurodegenerative conditions .
- Synthesis and Biological Assessment : Research focused on synthesizing derivatives of nicotinaldehyde has shown promising results in terms of anti-inflammatory and neuroprotective activities. The modifications led to enhanced pharmacokinetic properties without compromising biological efficacy .
- Inhibition Studies : Various derivatives have been tested against nitric oxide synthases (nNOS), revealing selectivity and potency. These findings underscore the potential therapeutic applications of compounds derived from this compound in treating neurological disorders .
Table 1: Summary of Biological Activities
| Mechanism Type | Description | Major Products Formed |
|---|---|---|
| Oxidation | Forms carboxylic acid | 4-Chloro-2-(dimethylamino)nicotinic acid |
| Reduction | Converts aldehyde to alcohol | 4-Chloro-2-(dimethylamino)nicotinyl alcohol |
| Substitution | Chloro group replaced by nucleophiles | Various substituted derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-(dimethylamino)nicotinaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in Ugi-type reactions, 4-(dimethylamino)nicotinaldehyde reacts with α-amino acids and isocyanides under mild conditions (e.g., dichloromethane, room temperature) to yield derivatives with moderate yields . Optimization involves:
- Catalyst selection : 4-(Dimethylamino)pyridine (DMAP) enhances reactivity in coupling reactions (e.g., with 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride) .
- Solvent effects : Polar aprotic solvents like acetonitrile improve reaction rates compared to non-polar solvents.
- Temperature control : Reactions often proceed overnight at 40°C to balance yield and selectivity .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMAP | Dichloromethane | rt | 65–70 | |
| None | Acetonitrile | 40 | 55–60 |
Q. How is this compound characterized, and what analytical techniques are critical for structural validation?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., dimethylamino and chloro groups) and aromatic proton environments .
- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for structurally related (E)-4-chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHClNO: 200.0353; observed: 200.0358) .
Advanced Research Questions
Q. How does the dimethylamino group influence the stereoselectivity of reactions involving this compound?
- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, directing regioselectivity in cycloadditions or nucleophilic attacks. For instance, in Ugi reactions, it facilitates diastereoselectivity (up to 92:8 dr) by stabilizing transition states through intramolecular hydrogen bonding with α-amino acids .
- Contradiction Analysis : Conflicting diastereoselectivity reports may arise from solvent polarity (e.g., dichloromethane vs. methanol) or steric effects of isocyanides. Systematic screening of solvents and chiral auxiliaries is recommended to resolve discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or organocatalytic applications?
- Methodological Answer : The chloro group at position 4 is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or alkoxides). Computational studies (DFT) can model charge distribution to predict reactivity sites. For organocatalysis, the dimethylamino group’s basicity facilitates proton transfer in asymmetric transformations, as seen in DMAP-derived catalysts .
Q. How can researchers address contradictions in reported yields or stereochemical outcomes for derivatives of this compound?
- Methodological Answer : Contradictions often stem from:
- Reagent purity : Impurities in isocyanides or amino acids reduce yields; use HPLC-grade reagents.
- Reaction monitoring : In-situ techniques like FT-IR or LC-MS track intermediate formation and optimize reaction quenching .
- Reproducibility protocols : Detailed reporting of equivalents, mixing rates, and drying times minimizes variability .
Methodological Recommendations
- Stereoselective Synthesis : Use tert-butyl isocyanide and L-valine methyl ester to maximize diastereoselectivity in Ugi reactions .
- Troubleshooting Low Yields : Pre-dry solvents over molecular sieves and employ inert atmospheres to prevent hydrolysis of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
